molecular formula C20H21N3O5S B11342416 2-Methylpropyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11342416
M. Wt: 415.5 g/mol
InChI Key: CGLFZKASABURSY-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a thiazole ring, and a carboxylate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with a nitrile. For example, 4-METHOXYPHENYL α-haloketone can react with a nitrile under basic conditions to form the oxazole ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thioamide with an α-haloketone. For instance, 4-METHYL-1,3-THIAZOLE can be formed by reacting a thioamide with an α-haloketone under acidic conditions.

    Amidation Reaction: The oxazole and thiazole intermediates can be coupled through an amidation reaction. This involves the reaction of the oxazole carboxylic acid with the thiazole amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-METHYLPROPYL alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxazole and thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amide and ester derivatives.

Scientific Research Applications

2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in hydrophobic interactions with receptor sites, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYLPROPYL 2-[5-(4-HYDROXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-THIAZOLE-3-AMIDO]-4-METHYL-1,3-OXAZOLE-5-CARBOXYLATE: Similar structure but with the positions of the oxazole and thiazole rings swapped.

Uniqueness

2-METHYLPROPYL 2-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity. The presence of both oxazole and thiazole rings in the same molecule provides a versatile platform for interaction with various biological targets, making it a valuable compound for medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

2-methylpropyl 2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H21N3O5S/c1-11(2)10-27-19(25)17-12(3)21-20(29-17)22-18(24)15-9-16(28-23-15)13-5-7-14(26-4)8-6-13/h5-9,11H,10H2,1-4H3,(H,21,22,24)

InChI Key

CGLFZKASABURSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C(=O)OCC(C)C

Origin of Product

United States

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